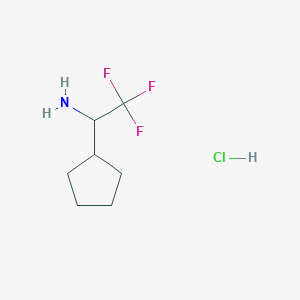
5-Cyclopropyl-2-fluoropyridine
概要
説明
5-Cyclopropyl-2-fluoropyridine is a chemical compound with the molecular formula C8H8FN . It is a pyridine derivative that contains a cyclopropyl ring and a fluorine atom.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The InChI code for 5-Cyclopropyl-2-fluoropyridine is1S/C8H8FN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 . The molecular weight of the compound is 137.15 g/mol . Physical And Chemical Properties Analysis
5-Cyclopropyl-2-fluoropyridine has a molecular weight of 137.15 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 122 . The compound has a rotatable bond count of 1 and a hydrogen bond acceptor count of 2 .科学的研究の応用
Antibacterial Agent Synthesis
A study by Bouzard et al. (1992) explored the synthesis of a series of compounds, including 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, for their potential antibacterial activities. This research indicated the influence of various substituents on antibacterial effectiveness, with the 5-methyl group demonstrating improved in vitro activity when combined with a 1-cyclopropyl appendage (Bouzard et al., 1992).
Medical Imaging Applications
Carroll et al. (2007) discussed the use of fluorine-18 labeled fluoropyridines in Positron Emission Tomography (PET), a medical imaging technique. They highlighted the application of these compounds in imaging, especially noting the stability of fluorine in the 3-fluoro and 5-fluoropyridine positions, which had not been previously exploited due to synthesis challenges (Carroll et al., 2007).
Herbicide Development
Johnson et al. (2015) reported on the synthesis of novel fluoropicolinate herbicides through the cascade cyclization of fluoroalkyl alkynylimines, leading to the development of 4-amino-5-fluoropicolinates. This method allowed for the creation of previously inaccessible picolinic acids, which are of interest as potential herbicides (Johnson et al., 2015).
Photocatalytic Degradation Studies
Lin and Lin (2014) conducted studies on the photocatalytic oxidation of 5-fluorouracil in an aqueous environment. This research is relevant as it explores the degradation processes of fluoro-containing compounds, which can be critical in environmental management and drug disposal strategies (Lin & Lin, 2014).
NMR Studies in Drug Metabolism
Stevens et al. (1984) used nuclear magnetic resonance (NMR) to monitor the metabolism of 5-fluorouracil in tumors and liver, providing insights into the metabolic pathways and fate of fluorinated drugs in living organisms (Stevens et al., 1984).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .
将来の方向性
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests potential future directions for the research and application of 5-Cyclopropyl-2-fluoropyridine.
特性
IUPAC Name |
5-cyclopropyl-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKFKIIABQSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727547 | |
| Record name | 5-Cyclopropyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2-fluoropyridine | |
CAS RN |
1034467-80-5 | |
| Record name | 5-Cyclopropyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)
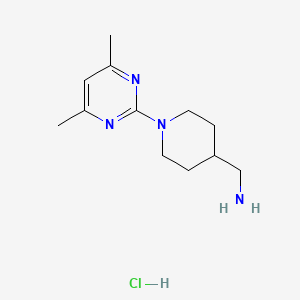
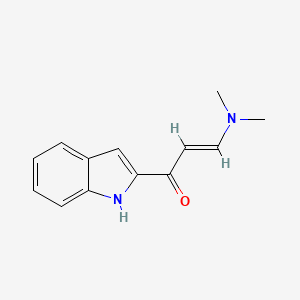
![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)
![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)
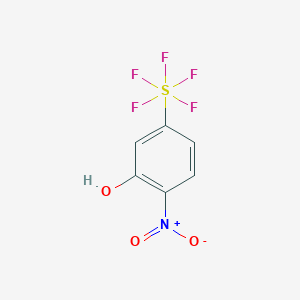
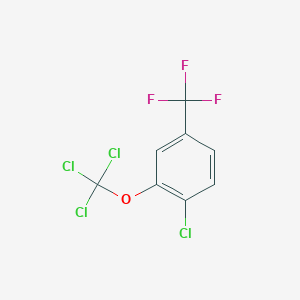
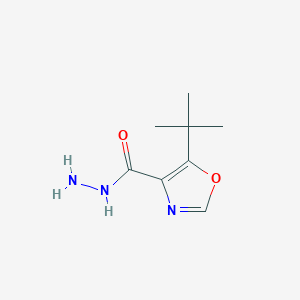
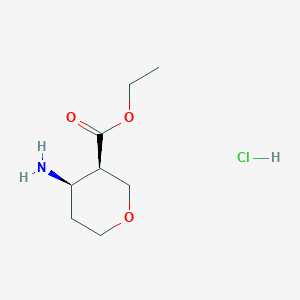
![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)
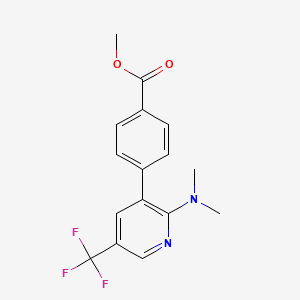
![4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile](/img/structure/B1456754.png)
![4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1456755.png)
